molecular formula C14H12Cl2O2 B6381986 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol CAS No. 1261908-78-4

2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol

Cat. No.: B6381986
CAS No.: 1261908-78-4
M. Wt: 283.1 g/mol
InChI Key: CVWHXUPCWARRSJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol is an organic compound with the molecular formula C14H13ClO2. It is a biphenyl derivative, characterized by the presence of two chlorine atoms and an ethoxy group attached to the phenyl rings. This compound is used in various chemical and industrial applications due to its unique structural properties.

Properties

IUPAC Name

2-chloro-4-(2-chloro-4-ethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O2/c1-2-18-10-4-5-11(12(15)8-10)9-3-6-14(17)13(16)7-9/h3-8,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWHXUPCWARRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686140
Record name 2',3-Dichloro-4'-ethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-78-4
Record name 2',3-Dichloro-4'-ethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chlorophenol with 2-chloro-4-ethoxyphenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

    Substitution: It can undergo further nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typical conditions for substitution reactions.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic aromatic substitution reactions, where it forms a Meisenheimer complex as an intermediate. This complex then undergoes elimination to yield the substituted product. The pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular membranes and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol is unique due to the presence of both chlorine and ethoxy groups on the biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

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